4-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid
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Overview
Description
4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a methoxyphenyl group, and a benzoic acid moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxyphenyl and benzoic acid groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cycloaddition reactions involving azides and nitriles under specific conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activities.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15N5O4S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-8-4-12(5-9-14)18-15(23)10-27-17-19-20-21-22(17)13-6-2-11(3-7-13)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) |
InChI Key |
DAPVIUKAQOKIIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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